5-[bis(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide
Description
This compound is a pyrimidine derivative featuring a bis(furan-2-ylmethyl)amino group at position 5, an ethylsulfonyl substituent at position 2, and a 2,6-dimethylphenyl carboxamide at position 2. The furan moieties may enhance lipophilicity and π-π stacking interactions, while the ethylsulfonyl group could improve metabolic stability compared to simpler sulfonamides .
Properties
Molecular Formula |
C25H26N4O5S |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
5-[bis(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-ethylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H26N4O5S/c1-4-35(31,32)25-26-14-21(23(28-25)24(30)27-22-17(2)8-5-9-18(22)3)29(15-19-10-6-12-33-19)16-20-11-7-13-34-20/h5-14H,4,15-16H2,1-3H3,(H,27,30) |
InChI Key |
ZGKJRSZVRNOVCK-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=CC=C2C)C)N(CC3=CC=CO3)CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[bis(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the furan-2-ylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as ceric ammonium nitrate (CAN) and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
5-[bis(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
5-[bis(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[bis(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the presence of multiple functional groups suggests a multi-faceted mechanism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrimidine Derivatives
Pyrimidine-based compounds are widely explored in medicinal chemistry. Below is a comparative analysis of key analogs:
Structural Implications:
- Target vs. : The target’s bis(furan)amino group introduces greater steric hindrance and aromaticity compared to the morpholino and bromo substituents in . This may reduce off-target interactions but limit solubility.
- Target vs. : The 2,6-dimethylphenyl group in the target’s carboxamide aligns with the 2,6-dimethylphenoxy motif in , suggesting shared affinity for hydrophobic binding pockets.
Sulfonyl and Amino Group Variations
Research Findings and Hypotheses
While direct pharmacological data for the target compound is unavailable in the provided evidence, structural comparisons suggest:
- Metabolic Stability: The ethylsulfonyl group may reduce oxidative metabolism compared to sulfanyl or morpholino-containing analogs .
- Target Selectivity: The 2,6-dimethylphenyl group could direct binding to hydrophobic regions of targets like kinase enzymes, similar to phenoxy-acetamido derivatives in .
- Solubility Challenges: The bulky bis(furan)amino group may reduce aqueous solubility, necessitating formulation optimization.
Biological Activity
5-[bis(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in the context of pharmacological applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 494.6 g/mol. It contains a pyrimidine core with various substituents that may influence its biological interactions.
Preliminary studies indicate that 5-[bis(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide may interact with specific enzymes or receptors, potentially modulating their activity. This interaction could lead to various biological effects, including antitumor and anti-inflammatory actions, although detailed mechanisms remain under investigation.
Antitumor Activity
Recent research highlights the compound's potential antitumor properties. In vitro studies have shown that similar pyrimidine derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds structurally related to 5-[bis(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide have demonstrated tumor inhibition rates comparable to established chemotherapeutics like 5-fluorouracil .
Table 1: Antitumor Activity Comparison
| Compound Name | Tumor Inhibition Rate (%) | Mechanism of Action |
|---|---|---|
| 5-[bis(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide | Under Investigation | Potential enzyme modulation |
| 5-Fluorouracil | 50.46 ± 16.24% | Inhibition of DNA synthesis |
| Liposomal Pyrimidine | 66.47 ± 26.8% | Enhanced delivery mechanism |
Interaction with Biological Targets
The compound's interactions with biological targets are being explored through various assays. Initial findings suggest it may bind to specific proteins involved in cell proliferation and apoptosis pathways, indicating its potential role in cancer therapy .
Case Studies and Research Findings
- In Vitro Studies : A study assessed the cytotoxic effects of related pyrimidine compounds on HeLa cells using MTT assays. Results indicated significant reductions in cell viability at varying concentrations, suggesting strong antitumor potential.
- In Vivo Studies : Animal models treated with encapsulated forms of similar compounds showed improved therapeutic efficacy compared to free forms, highlighting the importance of formulation in enhancing bioavailability and reducing toxicity .
- Mechanistic Insights : Further research is focusing on elucidating the specific pathways through which these compounds exert their effects, particularly looking at apoptosis-related signaling pathways and enzyme inhibition profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
